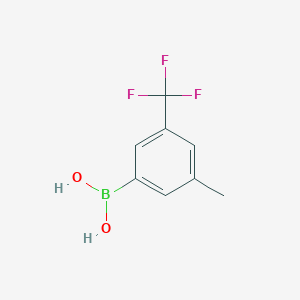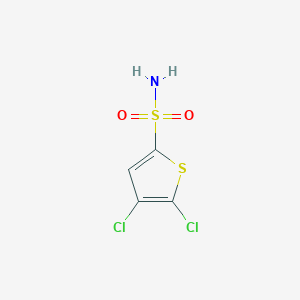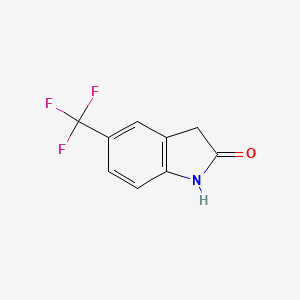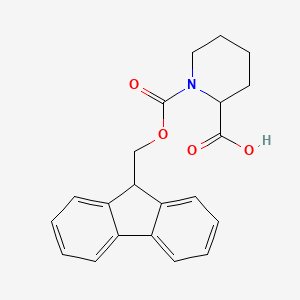
3-Azepan-1-ylmethyl-4-methoxy-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 3-Azepan-1-ylmethyl-4-methoxy-benzaldehyde, is a derivative of azepine, which is a seven-membered heterocyclic compound containing a nitrogen atom. Azepines are of significant interest in organic chemistry due to their presence in various biologically active molecules and potential use in pharmaceuticals. The papers provided discuss different azepine derivatives and their synthesis, which can offer insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of azepine derivatives can be achieved through various methods. One approach involves the thermal reaction of 3-(alk-2-enyl)benzylamino-2-(methoxycarbonyl)acrolein derivatives, which leads to the formation of 4,5-dihydro-1H-azepines stereoselectively and in good yields. This process is facilitated by an intramolecular carbonyl-ene reaction, where the methoxycarbonyl group at the 2-position plays a crucial role in the reaction's progress . Another method for synthesizing azepine derivatives is the [4 + 2] cycloaddition of photochemically generated 3-alkoxycarbonyl-1,2-didehydroazepines with enol ethers, resulting in pyrano[4,3-b]azepines . These methods highlight the versatility of azepine synthesis and the influence of substituents on the reaction pathways.
Molecular Structure Analysis
Azepine derivatives exhibit a range of molecular structures depending on the substituents and the synthesis pathway. For instance, the thermal ene reaction produces 4,5-dihydro-1H-azepines, which are partially saturated azepine rings . The photochemical [4 + 2] cycloaddition leads to the formation of pyrano[4,3-b]azepines, which contain the 3-azaheptafulvene partial structure, indicative of a complex molecular architecture . These structural variations can significantly affect the chemical properties and potential applications of azepine derivatives.
Chemical Reactions Analysis
Azepine derivatives participate in a variety of chemical reactions. The thermal ene reaction is a notable example, where conjugated diene compounds undergo an olefin-ene reaction to yield azepine derivatives . Photochemically generated azepines can engage in hetero-[4 + 2] cycloadditions with enol ethers, leading to the formation of compounds with unique structural features such as the 3-azaheptafulvene moiety . These reactions demonstrate the reactivity of azepine derivatives and their potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of azepine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of methoxycarbonyl and ethoxycarbonyl groups, for example, can affect the solubility, stability, and reactivity of these compounds. The thermal ene reaction and the photochemical [4 + 2] cycloaddition both yield compounds with distinct properties, such as color and reactivity towards hydrolysis, hydrogenation, and complex formation . These properties are crucial for the potential application of azepine derivatives in medicinal chemistry and materials science.
Applications De Recherche Scientifique
1. Synthesis of Functionalized Benzalacetones
- Summary of Application : Benzalacetones are α,β-unsaturated ketones that possess interesting properties for organic synthesis . They have been described as radical scavengers with potential antioxidant properties .
- Methods of Application : A simple and direct method for the Claisen-Schmidt reaction to prepare functionalized α,β-unsaturated ketones has been developed . This involves the microwave irradiation of aldehydes with acetone to produce benzalacetones selectively without self-condensation product in very short reaction times and good yields .
- Results or Outcomes : The method provides a way to produce benzalacetones selectively without self-condensation product in very short reaction times and good yields .
2. Biological Pathways of Siderophores
- Summary of Application : Siderophores are a class of small molecules renowned for their high iron binding capacity, essential for all life forms requiring iron . They are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
- Methods of Application : The biosynthetic pathways of siderophores are explored, with a particular emphasis on siderophores synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
- Results or Outcomes : The review provides a detailed understanding of the diverse classifications, and biosynthetic pathways of siderophores .
Propriétés
IUPAC Name |
3-(azepan-1-ylmethyl)-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-15-7-6-13(12-17)10-14(15)11-16-8-4-2-3-5-9-16/h6-7,10,12H,2-5,8-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTVIYMOLQNWOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-2-[(4-fluoroanilino)methylene]-3-phenyl-1-indanone](/img/structure/B1306944.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B1306961.png)


![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine](/img/structure/B1306971.png)

![Ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate](/img/structure/B1306982.png)


![4-chloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1306988.png)

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)
